CCG-203971 is an inhibitor of SRE activation in the prostate cancer cell line PC-3 (IC50 = 6.4 μM), with 87% inhibition of SRE activation achieved at 100 μM. This compound also inhibits PC-3 cell migration (IC50 = 4.2 μM), as determined by a scratch wound assay
CCG-203971
CAS No.:
Cat. No.: VC0522927
Molecular Formula: C23H21ClN2O3
Molecular Weight: 408.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H21ClN2O3 |
---|---|
Molecular Weight | 408.9 g/mol |
IUPAC Name | N-(4-chlorophenyl)-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide |
Standard InChI | InChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27) |
Standard InChI Key | HERLZBNILRVHQN-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Introduction
Physical and Chemical Characteristics
CCG-203971 possesses distinct physical and chemical properties that contribute to its pharmacological activity. The compound is characterized by its high purity profile, with commercial preparations typically exceeding 98.0% purity . Its molecular structure incorporates a chlorophenyl group, a furan-2-yl benzoyl moiety, and a piperidine-3-carboxamide component, creating a unique chemical entity with specific binding capabilities to its molecular targets .
Table 1: Physical and Chemical Properties of CCG-203971
The compound demonstrates significant stability and favorable pharmacokinetic properties compared to earlier generation compounds in this series, including CCG-1423 . These improved characteristics have facilitated its extensive testing in various preclinical models of disease.
Mechanism of Action
CCG-203971 functions primarily as a Rho/MRTF/SRF pathway inhibitor, with potent activity against RhoA/C-activated SRE-luciferase (IC50=6.4 μM) . This pathway plays a critical role in various cellular processes, including gene transcription related to fibrosis and cancer metastasis.
The compound has demonstrated effectiveness in downregulating SRF/MLK1 (MRTF-A) target genes at the mRNA level in multiple cell systems . Notably, CCG-203971 inhibits PC-3 cell migration with an IC50 of 4.2 μM, highlighting its potential anti-metastatic properties .
Gene expression analysis has revealed significant overlap between genes regulated by CCG-203971 and those affected by pirin knockdown, supporting the role of pirin as a mediator of CCG-203971's effects . This mechanistic insight provides a molecular framework for understanding the compound's therapeutic effects across different disease models.
Table 2: Activity Profile of CCG-203971 in Various Biological Systems
Cellular and Molecular Effects
At the cellular level, CCG-203971 exhibits profound effects on fibroblast phenotype and function. Treatment with CCG-203971 (10 μM for 3 days) reduces cellular α-smooth muscle actin (α-SMA) protein expression and proliferation of systemic sclerosis (SSc) dermal fibroblasts . This reduction brings these parameters to levels comparable to those observed in dermal fibroblasts from healthy donors, suggesting normalization of the pathological fibroblast phenotype.
Additionally, CCG-203971 effectively prevents transforming growth factor-β (TGF-β)-induced α-SMA upregulation in normal dermal fibroblasts . This finding is particularly significant given the central role of TGF-β in fibroblast activation and the subsequent development of fibrosis across multiple organ systems.
The compound's effects extend beyond fibroblasts to other cell types. In cancer cell models, CCG-203971 demonstrates inhibitory effects on cell migration, a critical process in metastasis . These diverse cellular effects underscore the compound's potential utility in treating both fibrotic disorders and metastatic cancers.
Preclinical Efficacy Studies
CCG-203971 has demonstrated remarkable efficacy in various preclinical disease models. In models of fibrosis, the compound has shown significant anti-fibrotic effects. When administered via intraperitoneal injection (100 mg/50 μL DMSO/kg/12 h), CCG-203971 effectively prevents bleomycin-induced skin fibrosis in mice .
The compound's improved tolerability compared to first-generation compounds has facilitated its extensive testing in vivo . Previous studies with CCG-203971 have shown that it can reduce both bleomycin-induced skin and lung fibrosis in preclinical murine models . These findings highlight the compound's potential utility in treating various fibrotic disorders, including systemic sclerosis and idiopathic pulmonary fibrosis.
In addition to its anti-fibrotic effects, CCG-203971 has demonstrated significant efficacy in reducing melanoma lung metastasis in two separate preclinical murine models . This anti-metastatic activity underscores the compound's potential applications in oncology, particularly in preventing cancer metastasis.
Structure-Activity Relationship
The development of CCG-203971 represents a significant advancement in the structure-activity relationship (SAR) studies of this compound series. As a second-generation compound derived from CCG-1423, CCG-203971 incorporates structural modifications that enhance its pharmacological properties while maintaining therapeutic efficacy .
The removal of the labile and potentially reactive N-alkoxybenzamide functionality present in CCG-1423 represents a key structural modification in CCG-203971 . This change contributes to the compound's improved tolerability profile while preserving its inhibitory activity against the Rho/MRTF/SRF pathway.
Further chemical modifications within this series have led to the development of additional compounds, including CCG-222740, CCG-232601, and CCG-257081, each with progressively improved properties . These ongoing SAR studies highlight the continued refinement of this compound series and the potential for developing even more effective therapeutic agents targeting the Rho/MRTF/SRF pathway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume